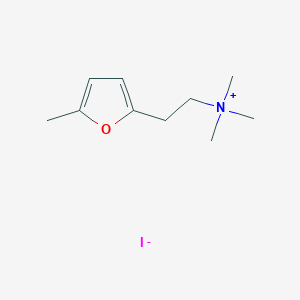
(2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide is a quaternary ammonium compound It is characterized by the presence of a trimethylammonium group attached to a 2-(5-methyl-2-furyl)ethyl moiety, with iodide as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react 2-(5-methyl-2-furyl)ethylamine with methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to promote the reaction. The product is then isolated by precipitation or crystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium chloride (NaCl) or sodium hydroxide (NaOH) are employed under mild conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of corresponding quaternary ammonium salts with different anions.
Aplicaciones Científicas De Investigación
(2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of surfactants and detergents.
Mecanismo De Acción
The mechanism of action of (2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity by integrating into the lipid bilayer, leading to increased permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- (2-(5-Methyl-2-furyl)ethyl)trimethylammonium chloride
- (2-(5-Methyl-2-furyl)ethyl)trimethylammonium bromide
- (2-(5-Methyl-2-furyl)ethyl)trimethylammonium hydroxide
Uniqueness
(2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide is unique due to its specific iodide counterion, which can influence its solubility and reactivity compared to its chloride, bromide, and hydroxide counterparts. The iodide ion can also participate in specific interactions that are not possible with other anions, making this compound particularly valuable in certain chemical and biological applications.
Propiedades
Número CAS |
36911-76-9 |
|---|---|
Fórmula molecular |
C10H18INO |
Peso molecular |
295.16 g/mol |
Nombre IUPAC |
trimethyl-[2-(5-methylfuran-2-yl)ethyl]azanium;iodide |
InChI |
InChI=1S/C10H18NO.HI/c1-9-5-6-10(12-9)7-8-11(2,3)4;/h5-6H,7-8H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
GSLDUXCGBKZUET-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(O1)CC[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate](/img/structure/B14665277.png)
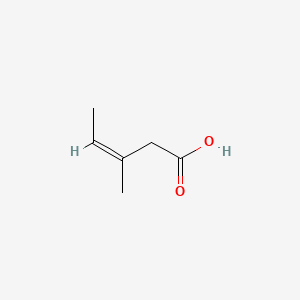
![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)
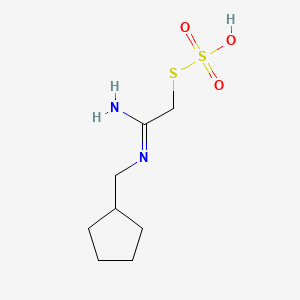
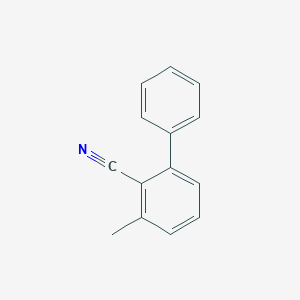
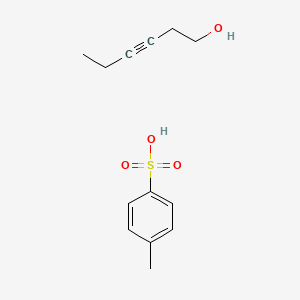
![4-chloro-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14665341.png)
![1-[(e)-(4-Methylphenyl)diazenyl]pyrrolidine](/img/structure/B14665348.png)

![1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one](/img/structure/B14665355.png)
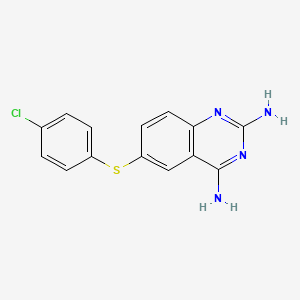
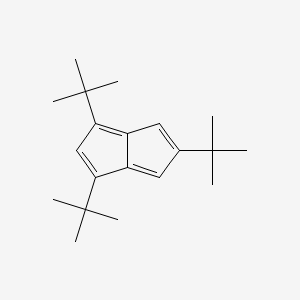
![1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene](/img/structure/B14665365.png)
![1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate](/img/structure/B14665375.png)
